molecular formula C12H13NOS B13578788 2-(Benzo[b]thiophen-2-yl)morpholine

2-(Benzo[b]thiophen-2-yl)morpholine

Cat. No.: B13578788
M. Wt: 219.30 g/mol
InChI Key: BEKSXRQIGRPLQU-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)morpholine is an organic compound that features a morpholine ring fused with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzothiophen-2-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzothiophene derivatives with morpholine in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods: Industrial production of 2-(1-benzothiophen-2-yl)morpholine may involve large-scale batch reactions using optimized synthetic routes. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzothiophen-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted morpholine or benzothiophene compounds .

Scientific Research Applications

2-(1-Benzothiophen-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-benzothiophen-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or ion channels, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Benzothiophene: Shares the benzothiophene moiety but lacks the morpholine ring.

    Morpholine: Contains the morpholine ring but lacks the benzothiophene moiety.

    Benzofuran: Similar bicyclic structure but with an oxygen atom instead of sulfur.

Uniqueness: 2-(1-Benzothiophen-2-yl)morpholine is unique due to the combination of the benzothiophene and morpholine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)morpholine

InChI

InChI=1S/C12H13NOS/c1-2-4-11-9(3-1)7-12(15-11)10-8-13-5-6-14-10/h1-4,7,10,13H,5-6,8H2

InChI Key

BEKSXRQIGRPLQU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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